Cas no 2227760-13-4 ((2R)-2-(3-chloro-2,6-difluorophenyl)oxirane)

(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane 化学的及び物理的性質
名前と識別子
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- 2227760-13-4
- (2R)-2-(3-chloro-2,6-difluorophenyl)oxirane
- EN300-1976622
-
- インチ: 1S/C8H5ClF2O/c9-4-1-2-5(10)7(8(4)11)6-3-12-6/h1-2,6H,3H2/t6-/m0/s1
- InChIKey: NXLJFLCSCSBDJD-LURJTMIESA-N
- ほほえんだ: ClC1=CC=C(C(=C1F)[C@@H]1CO1)F
計算された属性
- せいみつぶんしりょう: 189.9996988g/mol
- どういたいしつりょう: 189.9996988g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1976622-0.1g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 0.1g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1976622-5g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 5g |
$4475.0 | 2023-09-16 | ||
Enamine | EN300-1976622-1g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 1g |
$1543.0 | 2023-09-16 | ||
Enamine | EN300-1976622-0.25g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 0.25g |
$1420.0 | 2023-09-16 | ||
Enamine | EN300-1976622-2.5g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 2.5g |
$3025.0 | 2023-09-16 | ||
Enamine | EN300-1976622-5.0g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1976622-10g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 10g |
$6635.0 | 2023-09-16 | ||
Enamine | EN300-1976622-10.0g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1976622-0.05g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 0.05g |
$1296.0 | 2023-09-16 | ||
Enamine | EN300-1976622-0.5g |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane |
2227760-13-4 | 0.5g |
$1482.0 | 2023-09-16 |
(2R)-2-(3-chloro-2,6-difluorophenyl)oxirane 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
(2R)-2-(3-chloro-2,6-difluorophenyl)oxiraneに関する追加情報
Recent Advances in the Study of (2R)-2-(3-chloro-2,6-difluorophenyl)oxirane (CAS: 2227760-13-4)
The compound (2R)-2-(3-chloro-2,6-difluorophenyl)oxirane (CAS: 2227760-13-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral epoxide derivative is recognized for its potential as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of halogen substituents and the epoxide ring, make it a versatile building block for drug discovery and medicinal chemistry applications.
Recent studies have focused on the synthetic routes and optimization of (2R)-2-(3-chloro-2,6-difluorophenyl)oxirane. A 2023 publication in the Journal of Medicinal Chemistry detailed an efficient asymmetric synthesis method using Sharpless epoxidation, achieving high enantiomeric purity (>99% ee). The study emphasized the compound's role in the synthesis of protease inhibitors, highlighting its potential in antiviral drug development. The researchers also explored its reactivity with various nucleophiles, providing insights into its utility in constructing complex molecular architectures.
In pharmacological research, (2R)-2-(3-chloro-2,6-difluorophenyl)oxirane has shown promise as a precursor for anti-inflammatory compounds. A recent preclinical study demonstrated that derivatives of this epoxide exhibit potent inhibition of cyclooxygenase-2 (COX-2), with selectivity indices superior to current NSAIDs. The molecular docking simulations revealed that the chloro and difluoro substitutions contribute significantly to the binding affinity, suggesting potential for developing next-generation anti-inflammatory drugs with reduced side effects.
The compound's mechanism of action has been further elucidated through structural biology studies. Cryo-EM analysis published in Nature Chemical Biology (2024) showed that (2R)-2-(3-chloro-2,6-difluorophenyl)oxirane derivatives can covalently modify specific cysteine residues in target proteins, leading to allosteric modulation of enzyme activity. This finding opens new avenues for designing targeted covalent inhibitors, particularly for challenging drug targets in oncology and neurodegenerative diseases.
From a safety and pharmacokinetics perspective, recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates that (2R)-2-(3-chloro-2,6-difluorophenyl)oxirane exhibits favorable metabolic stability in human liver microsomes, with minimal CYP450 inhibition. However, researchers caution that the reactive epoxide moiety requires careful consideration in prodrug design to mitigate potential toxicity concerns. Several pharmaceutical companies have included this compound in their pipeline for developing kinase inhibitors and G protein-coupled receptor modulators.
Looking forward, the scientific community anticipates expanded applications of (2R)-2-(3-chloro-2,6-difluorophenyl)oxirane in fragment-based drug discovery and PROTAC (Proteolysis Targeting Chimera) technology. Its combination of synthetic accessibility, structural diversity potential, and biological relevance positions it as a valuable tool in modern drug discovery. Ongoing research is exploring its incorporation into bifunctional molecules and its use in targeted protein degradation strategies.
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